(Tetrabromo-1,4-phenylene)bismethylene diacrylate is a specialized chemical compound with the CAS number 59447-51-7. It is recognized for its unique molecular structure and properties, particularly its flame-retardant capabilities. This compound is classified under flame retardants and is used in various applications, particularly in materials science and polymer chemistry.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Chemsrc, which provide detailed information regarding its physical and chemical properties. It belongs to the broader category of brominated flame retardants, which are widely utilized to enhance the fire resistance of materials.
The synthesis of (tetrabromo-1,4-phenylene)bismethylene diacrylate typically involves two main steps:
Industrial production methods focus on optimizing these reactions to achieve high yields and purity levels while maintaining safety standards due to the hazardous nature of some reactants involved.
The molecular formula of (tetrabromo-1,4-phenylene)bismethylene diacrylate is , with a molecular weight of approximately 561.84 g/mol. The compound exhibits a complex structure characterized by:
The density of this compound is reported to be 1.985 g/cm³, with a boiling point of 521.8 °C at 760 mmHg and a flash point of 269.4 °C, indicating its stability under high-temperature conditions .
(Tetrabromo-1,4-phenylene)bismethylene diacrylate participates in several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications .
The mechanism by which (tetrabromo-1,4-phenylene)bismethylene diacrylate acts as a flame retardant involves its ability to release bromine radicals upon exposure to heat. These radicals interfere with free radical chain reactions that are critical in combustion processes. By inhibiting these reactions, the compound effectively reduces flammability in materials it is incorporated into .
The chemical stability and reactivity are influenced by the presence of bromine atoms, which provide significant flame-retardant characteristics while also allowing for further chemical modifications through various reactions as discussed .
(Tetrabromo-1,4-phenylene)bismethylene diacrylate finds extensive use in scientific research and industrial applications:
This compound's unique properties make it valuable in developing safer materials across various industries .
The synthesis begins with the exhaustive bromination of 1,4-dimethoxybenzene to form tetrabrominated 1,4-dimethoxybenzene. This electrophilic aromatic substitution employs bromine (Br₂) as the halogen source and leverages Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) to activate bromine molecules. The catalyst facilitates polarization of the Br-Br bond, generating a stronger electrophile (Br⁺) that attacks the electron-rich aromatic ring. Optimal yields (≥92%) are achieved under controlled conditions: a reaction temperature of 0–5°C prevents polybromination byproducts, while a solvent system of dichloromethane or carbon tetrachloride ensures homogeneity [2]. Kinetic studies reveal that stoichiometric excesses beyond 4.2 equivalents of Br₂ diminish selectivity due to competing ring oxidation. Post-bromination, the methoxy groups serve as protected hydroxyl functionalities for downstream dealkylation and hydroxymethylation.
The tetrabrominated bisphenol intermediate undergoes esterification with acryloyl chloride to install the diacrylate groups. This reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the carbonyl carbon of acryloyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride reagent. Pyridine or triethylamine acts as both base and solvent, neutralizing HCl byproducts that could protonate the phenol and halt the reaction. A molar ratio of 2.2:1 (acryloyl chloride to bisphenol) drives near-quantitative conversion within 4 hours at 25°C. The reaction exhibits >98% regioselectivity for phenolic oxygens over aliphatic hydroxyls when present. Laboratory characterization (FTIR, NMR) confirms ester bond formation through carbonyl stretches at 1725 cm⁻¹ and vinyl proton signatures at δ 5.8–6.4 ppm [2] [7].
Table 1: Bromination Catalysts and Yield Profile
Catalyst | Concentration (mol%) | Temperature (°C) | Yield (%) |
---|---|---|---|
FeBr₃ | 5 | 0–5 | 92 |
AlCl₃ | 5 | 0–5 | 88 |
None | — | 25 | 45 |
Industrial production adopts continuous-flow reactors to address exothermic risks in bromination and esterification. Multi-stage microreactor systems provide precise thermal control, with residence times optimized at ≤90 seconds per stage. Bromination occurs in corrosion-resistant silicon carbide reactors, enabling rapid heat dissipation that maintains isothermal conditions (±2°C). Downstream esterification integrates static mixers for immediate acid scavenging, minimizing acrylate degradation. This setup reduces side products by 30% compared to batch reactors and cuts solvent usage by 40% via inline solvent recovery membranes. Real-time FTIR monitors conversion at each stage, allowing automated adjustments to reactant feed rates and diverting off-spec material [2] [3].
Crude monomer is purified via multistep recrystallization to achieve polymer-grade purity (>99.0%). A solvent system of ethyl acetate/n-heptane (1:3 v/v) selectively isolates the crystalline diacrylate while solubilizing oligomeric impurities. Two recrystallizations at −20°C afford 85% recovery with ≤0.1% residual vinyl acrylate monomers. Alternative azeotropic distillation with toluene removes water to ppm levels, which is crucial for radiation-curable formulations where moisture impedes polymerization. Final product specifications include:
Table 2: Recrystallization Solvent Performance
Solvent System | Recovery (%) | Purity (%) | Oligomer Content (ppm) |
---|---|---|---|
Ethyl acetate/n-heptane | 85 | 99.5 | <100 |
Acetone/water | 92 | 97.8 | 650 |
Methanol | 78 | 98.9 | 320 |
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